Thiophosphoryl chloride

Catalog No.
S597653
CAS No.
3982-91-0
M.F
Cl3PS
M. Wt
169.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophosphoryl chloride

CAS Number

3982-91-0

Product Name

Thiophosphoryl chloride

IUPAC Name

trichloro(sulfanylidene)-λ5-phosphane

Molecular Formula

Cl3PS

Molecular Weight

169.4 g/mol

InChI

InChI=1S/Cl3PS/c1-4(2,3)5

InChI Key

WQYSXVGEZYESBR-UHFFFAOYSA-N

SMILES

P(=S)(Cl)(Cl)Cl

Solubility

SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM
Solubility in water: reaction

Synonyms

phosphorus thiotrichloride, phosphoryl thiotrichloride, thiophosphoryl chloride

Canonical SMILES

P(=S)(Cl)(Cl)Cl

Synthesis of Organophosphorus Compounds:

  • Thiophosphoryl chloride acts as a phosphorylating agent, introducing a phosphorus-sulfur bond into organic molecules. This functionality is crucial in various research fields, including:
    • Development of new pharmaceuticals: Thiophosphorylation can modify existing drugs or create novel ones with improved properties like targeted delivery or resistance to enzymes. Source: A comprehensive review on recent developments in P=S chemistry focusing on the medicinal aspects of organophosphorus compounds
    • Insecticide development: The introduction of a P-S bond can enhance the insecticidal properties of certain molecules. However, due to safety concerns, most organophosphorus insecticides are no longer in widespread use. Source: The Chemistry of Organophosphorus Insecticides:
    • Flame retardants: Modifying polymers with thiophosphoryl groups can improve their flame retardancy. Source: Flame retardant properties of poly(arylene ether sulfone)s containing phosphorus-sulfur functionalities
  • Thiophosphoryl chloride can act as a chlorinating agent, replacing hydroxyl (OH) groups with chlorine atoms in organic molecules. This functionality finds applications in:
    • Synthesis of new materials: Chlorination can alter the properties of organic molecules, making them suitable for various applications in materials science. Source: Selective chlorination of phenols using PCl3-ZnCl2 system
    • Modification of existing molecules: Chlorination can be used to introduce functional groups or improve the reactivity of existing molecules for further chemical transformations. Source: Selective chlorination of activated aromatic compounds with thiophosphoryl chloride:

Research on the Properties of PSCl₃:

  • Due to its unique reactivity and structure, thiophosphoryl chloride itself is a subject of scientific research. Studies investigate its:
    • Reaction mechanisms: Understanding how PSCl₃ reacts with other molecules helps researchers develop new synthetic methods and improve existing ones. Source: Kinetics and mechanism of the reaction between thiophosphoryl chloride and trimethylsilyl chloride
    • Spectroscopic properties: Studying the interaction of light with PSCl₃ provides valuable information about its electronic structure and bonding. Source: Vibrational spectra and structural characterization of phosphorus(III) chloride sulfide, PSCl3:

Thiophosphoryl chloride is an inorganic compound with the chemical formula PSCl₃. It appears as a colorless, pungent-smelling liquid that fume in air. This compound is notable for its ability to thiophosphorylate organic compounds, which involves the addition of a thiophosphoryl group (P=S) to various substrates. Thiophosphoryl chloride is primarily synthesized from phosphorus trichloride and sulfur, making it significant in the production of insecticides and other organophosphorus compounds .

  • Toxicity: Thiophosphoryl chloride is highly toxic and can cause severe health problems upon inhalation, ingestion, or skin contact. Symptoms of exposure may include burning sensation, coughing, headache, difficulty breathing, and unconsciousness [].
  • Flammability: Not flammable itself, but reacts violently with water to generate flammable hydrogen chloride gas [].
  • Reactivity: Reacts with water, moisture, and many metals, releasing toxic and corrosive fumes [].

  • Hydrolysis: When exposed to water, it decomposes to produce phosphoric acid, hydrochloric acid, and hydrogen sulfide:
    • PSCl3+4H2OH3PO4+H2S+3HCl\text{PSCl}_3+4\text{H}_2\text{O}\rightarrow \text{H}_3\text{PO}_4+\text{H}_2\text{S}+3\text{HCl}
  • Reactions with Alcohols: It reacts with alcohols to form thiophosphate esters:
    • PSCl3+2R OH(R O )2P S  Cl+2HCl\text{PSCl}_3+2\text{R OH}\rightarrow (\text{R O })_2\text{P S }\text{ Cl}+2\text{HCl}
  • Reactions with Amines: Thiophosphoryl chloride can also react with amines to generate thioamides:
    • C6H5C O N CH3)2+PSCl3C6H5C S N CH3)2+POCl3\text{C}_6\text{H}_5-\text{C O N CH}_3)_2+\text{PSCl}_3\rightarrow \text{C}_6\text{H}_5-\text{C S N CH}_3)_2+\text{POCl}_3

These reactions highlight its utility in organic synthesis, particularly in forming complex organophosphorus compounds .

The most common method for synthesizing thiophosphoryl chloride involves the direct reaction of phosphorus trichloride with excess sulfur at elevated temperatures (around 180 °C):

  • Reaction:
    • PCl3+SPSCl3\text{PCl}_3+\text{S}\rightarrow \text{PSCl}_3

This method yields high purity after distillation. Alternative methods include reacting phosphorus pentasulfide with phosphorus pentachloride, although this route is less commonly used .

Thiophosphoryl chloride finds applications in various fields:

  • Agriculture: It is primarily used in the synthesis of insecticides and pesticides.
  • Chemical Synthesis: It serves as a reagent for thiophosphorylation processes in organic chemistry.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity .

Research on the interactions of thiophosphoryl chloride focuses on its reactivity with nucleophiles such as amines and alcohols. Studies have shown that the compound can facilitate the formation of complex heterocycles when reacted under specific conditions. For instance, reactions involving thiophosphoryl chloride and nucleophilic agents often lead to the substitution of chlorine atoms by nitrogen or oxygen-containing groups, resulting in diverse organophosphorus derivatives .

Thiophosphoryl chloride shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Phosphoryl ChloridePOCl₃Lacks sulfur; used primarily for phosphorylation reactions.
Phosphorus TrichloridePCl₃Precursor for thiophosphoryl chloride; less reactive.
Phosphorus PentasulfideP₂S₅Source of sulfur for thiophosphorylation; more stable.

Uniqueness of Thiophosphoryl Chloride

Thiophosphoryl chloride's unique feature lies in its ability to introduce sulfur into organic molecules through thiophosphorylation, a reaction not facilitated by its phosphorus-only counterparts. This property makes it particularly valuable in creating insecticides and other biologically active compounds, differentiating it from other phosphorus halides which lack this capability .

Physical Description

Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257°F (125° C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Liquid
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid
CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C

XLogP3

3.5

Boiling Point

125 °C @ 760 MM HG
125 °C

Vapor Density

5.86 (AIR= 1)
Relative vapor density (air = 1): 5.8

Density

1.635
Relative density (water = 1): 1.6

Odor

PUNGENT
Penetrating

Melting Point

-35 °C

UNII

II99F8594N

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/
Vapor pressure, kPa at 25 °C: 2.9

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3982-91-0

Wikipedia

Thiophosphoryl chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

PREPARED FROM PHOSPHORUS PENTASULFIDE & PHOSPHORIC CHLORIDE. ALTERNATE PROCEDURE FROM PHOSPHORUS TRICHLORIDE, ALUMINUM CHLORIDE, AND SULFUR.

General Manufacturing Information

Construction
Phosphorothioic trichloride: ACTIVE
DURING THE PREPN FROM PHOSPHORUS TRICHLORIDE AND SULFUR, THE QUANTITY AND QUALITY OF THE ALUMINUM CHLORIDE CATALYST IS CRITICAL TO PREVENT THE EXOTHERMIC REACTION GOING OUT OF CONTROL.

Analytic Laboratory Methods

Air samples containing phosphorus are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 214.9. An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 22 ng/ml, a sensitivity of 0.17, and a precision of 0.056 at 1000 ug/filter. /Phosphorus/

Clinical Laboratory Methods

NIOSH Method 215. Analyte: Inorganic phosphate. Specimen: Urine. Procedure: Spectrophotometry. For inorganic phosphate this method has an estimated detection limit of 0.06 mg/ml/sample. the presision/RSD is 0.07 and the recovery is not given. The working range is 0.6 to 6 mg/ml for a 25 ul sample. Interferences: Arsenate and silicate will interfere at higher concentrations. Barium, lead, mercury, and silver can interfere by forming a precipitate. /Inorganic phosphate/

Dates

Modify: 2023-08-15

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